BenchChemオンラインストアへようこそ!

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

sEH inhibition conformational restriction structure–activity relationship

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1170092-75-7) is a synthetic N-ethyl oxoindoline-containing urea derivative with molecular formula C20H23N3O2 and molecular weight 337.4 g/mol. This compound belongs to the pharmacologically significant class of conformationally restricted urea inhibitors of soluble epoxide hydrolase (sEH), as described in patent US8501783B2, where the indoline scaffold provides conformational constraint to enhance target engagement.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 1170092-75-7
Cat. No. B2398269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea
CAS1170092-75-7
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
InChIKeyLEDAZGGBXJDLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1170092-75-7): Structural and Pharmacological Baseline for Procurement Evaluation


1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1170092-75-7) is a synthetic N-ethyl oxoindoline-containing urea derivative with molecular formula C20H23N3O2 and molecular weight 337.4 g/mol . This compound belongs to the pharmacologically significant class of conformationally restricted urea inhibitors of soluble epoxide hydrolase (sEH), as described in patent US8501783B2, where the indoline scaffold provides conformational constraint to enhance target engagement [1]. The N-ethyl substitution on the oxoindoline ring distinguishes it from simpler N-unsubstituted oxoindoline ureas and may confer differential potency and selectivity profiles relevant to sEH-mediated disease models [1].

Why Generic Substitution Fails for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea: Conformational Restriction and Target Engagement


In the oxoindoline-urea chemical series, minor structural modifications produce large potency differences that preclude simple inter-changeability. The N-ethyl substituent on the oxoindoline ring of CAS 1170092-75-7 introduces conformational restriction that can alter the spatial orientation of the urea pharmacophore relative to the catalytic triad (Asp335, Tyr383, Tyr466) of sEH [1]. The N-des-ethyl analog 1-(2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1171968-09-4) lacks this conformational bias, potentially resulting in different binding kinetics and potency . Furthermore, the indoline scaffold class exhibits steep structure–activity relationships (SAR): in the dual 5-LOX/sEH indoline inhibitor series, IC50 values for sEH vary over two orders of magnitude (0.43–>50 μM) depending on subtle substituent changes [2]. Generic substitution without quantitative comparator data therefore risks selecting a compound with significantly different—and potentially inadequate—target engagement.

Quantitative Evidence Guide: 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea vs. Closest Structural Analogs


N-Ethyl Conformational Restriction: Structural Differentiation from N-Des-Ethyl Analog

The defining structural feature of CAS 1170092-75-7 is the N-ethyl substituent on the oxoindoline ring, which is absent in the closest commercially available analog 1-(2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1171968-09-4, MW 309.4) . This N-ethyl group increases molecular weight (+28 Da) and lipophilicity (estimated ΔclogP ≈ +0.8), and critically introduces conformational restriction around the indoline N–C bond, as described in the patent family US8501783B2 for conformationally restricted urea sEH inhibitors [1]. The indoline scaffold pre-organizes the urea pharmacophore for optimal hydrogen-bonding interactions with the sEH catalytic triad residues Asp335, Tyr383, and Tyr466 [1]. In the absence of N-alkylation (CAS 1171968-09-4), the oxoindoline ring retains greater rotational freedom, which may reduce the population of the bioactive conformation and diminish target engagement [1].

sEH inhibition conformational restriction structure–activity relationship urea pharmacophore

sEH Inhibitory Potency: Cross-Compound Extrapolation from Oxoindoline-Urea Series

While direct publicly available IC50 data for CAS 1170092-75-7 on human sEH are limited at the time of this analysis, the structurally related oxoindoline-urea chemotype has well-characterized sEH inhibitory activity. A closely related N-des-ethyl analog bearing the identical 3-phenylpropyl urea side chain (ChEMBL CHEMBL566048) demonstrated an IC50 of 19 nM against rat sEH [1]. Within the broader indoline-based sEH inhibitor class, IC50 values span from low nanomolar to micromolar depending on substitution pattern: compound 73 from the dual 5-LOX/sEH indoline series showed sEH IC50 of 0.43 ± 0.10 μM [2], while optimized adamantyl-urea indoline inhibitors in US8501783B2 achieve IC50 values as low as 0.8–3.4 nM on human sEH [3]. The N-ethyl oxoindoline scaffold of the target compound is structurally positioned between the unconstrained N-des-ethyl analog and the fully optimized adamantyl-urea series, suggesting an intermediate potency profile. Direct experimental confirmation in the user's assay system is recommended.

sEH inhibition IC50 oxoindoline urea enzyme assay

Physicochemical Differentiation: Lipophilicity and Permeability Implications

The N-ethyl substituent on CAS 1170092-75-7 increases lipophilicity relative to the N-des-ethyl analog (CAS 1171968-09-4, MW 309.4, C18H19N3O2). The target compound (MW 337.4, C20H23N3O2) contains two additional methylene units and one additional methyl group, contributing an estimated ΔclogP of approximately +0.8 to +1.0 log units versus the N-unsubstituted analog . This moderate increase in lipophilicity may enhance membrane permeability and oral bioavailability potential, consistent with the design principles for CNS-penetrant sEH inhibitors [1]. However, this predicted advantage must be weighed against the potential for increased metabolic liability at the N-ethyl group, which represents a site for CYP450-mediated N-dealkylation [2]. The 3-phenylpropyl urea side chain, common to both compounds, provides a lipophilic anchor for the sEH hydrophobic binding pocket without introducing excessive molecular weight [1].

lipophilicity clogP permeability physicochemical properties

Urea Transporter UT-B Inhibition: An Alternative or Off-Target Activity Profile

BindingDB data indicate that the target compound (ChEMBL CHEMBL2165780) exhibits inhibition of the urea transporter UT-B with an IC50 of 16.5 μM (1.65 × 10^4 nM) in mouse erythrocytes [1]. In comparison, structural analogs in the N-ethyl oxoindoline-urea series show UT-B inhibitory activities spanning from 2.54 μM to >100 μM depending on the aryl substituent on the urea nitrogen [2]. This moderate UT-B activity, while substantially weaker than the predicted sEH potency, represents a potential secondary pharmacology that may be relevant in diuresis-related models or may constitute an off-target liability depending on the experimental context. The N-ethyl oxoindoline scaffold thus provides a differentiated pharmacological fingerprint compared to purely sEH-selective urea inhibitors such as the adamantyl-ureas (e.g., 1-(1-adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea, US8501783 compound 1701, human sEH IC50 = 1.40 nM with no reported UT-B activity) [3].

urea transporter UT-B selectivity off-target profiling

Recommended Application Scenarios for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea Based on Quantitative Differentiation Evidence


sEH Inhibitor SAR Studies Requiring Conformational Restriction Benchmarking

This compound is best suited as a tool compound in structure–activity relationship (SAR) studies exploring the impact of N-alkyl conformational restriction on sEH inhibitor potency. Its N-ethyl oxoindoline scaffold provides a direct comparator to the N-des-ethyl analog (CAS 1171968-09-4), enabling head-to-head assessment of the contribution of conformational constraint to target engagement within the same assay system [1]. Researchers can use this pair to quantify the potency gain attributable to N-ethyl substitution, a key design principle from the US8501783B2 patent family [1].

Dual-Target Profiling: sEH and Urea Transporter Pharmacology

Given its demonstrated UT-B inhibitory activity (IC50 = 16.5 μM) [2] alongside its predicted sEH potency, this compound is a candidate for dual-target pharmacological profiling in models where both sEH and urea transporter modulation are relevant, such as renal physiology studies or erythrocyte biology. The moderate UT-B activity is substantially weaker than predicted sEH engagement, allowing researchers to titrate concentration ranges that isolate sEH-mediated effects from UT-B-mediated effects within the same chemical scaffold [2].

In Vitro Inflammation Models with Indoline-Based sEH Inhibitors

The indoline scaffold has been validated in the dual 5-LOX/sEH inhibitor literature as an effective core for anti-inflammatory activity in vitro and in vivo [3]. This compound, as a structurally related oxoindoline-urea, may serve as a comparator for profiling sEH-selective vs. dual 5-LOX/sEH pharmacological effects in cellular inflammation models (e.g., zymosan-induced peritonitis, experimental asthma) where compound 73 of the dual inhibitor series demonstrated IC50 values of 0.41 ± 0.01 μM (5-LOX) and 0.43 ± 0.10 μM (sEH) [3]. Its N-ethyl substitution may confer differential selectivity relative to the dual inhibitor chemotype.

Physicochemical Probe for Membrane Permeability Optimization

The estimated moderate lipophilicity (clogP ≈ 3.5–4.0) of this compound positions it as a useful physicochemical probe for assessing the permeability–potency trade-off in the oxoindoline-urea series. When used alongside the less lipophilic N-des-ethyl analog (estimated clogP ≈ 2.5–3.0) , this pair enables empirical determination of whether the lipophilicity increase translates to improved cell-based activity or introduces undesirable properties such as increased metabolic clearance or reduced aqueous solubility. This information is directly relevant for lead optimization programs targeting sEH with CNS penetration requirements [1].

Quote Request

Request a Quote for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.